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Introduction

Furosin (e-N-2-furoylmethyl-L-lysine) is an artificial amino acid that is not naturally present in
raw milk or other fresh dairy products.[1] Its formation is a direct consequence of the heat
treatment applied during processing, such as pasteurization, ultra-high temperature (UHT)
treatment, and drying.[1][2] Furosin serves as a crucial indicator of the initial stages of the
Maillard reaction, a complex series of chemical reactions between the e-amino group of amino
acids (primarily lysine in milk proteins) and the carbonyl group of reducing sugars (lactose in
milk).[3][4]

The Maillard reaction is initiated by heating, leading to the formation of an Amadori compound,
specifically e-N-deoxylactulosyl-L-lysine.[5] This compound is a stable intermediate. Furosin
itself is then formed from this Amadori product through acid hydrolysis, a step that is performed
during the analytical procedure.[1][5] The concentration of furosin is therefore a retrospective
measure of the amount of the Amadori product formed, which correlates with the intensity and
duration of the heat treatment.[2][6] Consequently, furosin quantification is widely employed as
a reliable chemical marker to assess the severity of thermal processing, detect the addition of
reconstituted milk powder to fresh milk, and monitor heat damage to proteins which can impact
the nutritional quality of dairy products.[7][8][9]
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This guide provides a comprehensive overview of the formation kinetics of furosin in dairy
products, details the experimental protocols for its quantification, and presents quantitative data
from various studies.

Signaling Pathways and Logical Relationships
Maillard Reaction Pathway Leading to Furosin

The formation of furosin is a multi-step process initiated by the Maillard reaction. The following
diagram illustrates the key chemical transformations from the initial reactants to the formation
of the Amadori product and its subsequent conversion to furosin under analytical conditions.
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Caption: Maillard reaction pathway for furosin formation.

Experimental Workflow for Furosin Quantification

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b1250169?utm_src=pdf-body-img
https://www.benchchem.com/product/b1250169?utm_src=pdf-body
https://www.benchchem.com/product/b1250169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The determination of furosin content in dairy products follows a standardized workflow, from
sample acquisition to final quantification. The diagram below outlines the typical logical steps
involved in the experimental protocol.
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1. Dairy Sample Acquisition
(e.g., Milk, Powder, Cheese)

2. Sample Preparation
(Homogenization, Weighing)

3. Acid Hydrolysis
(HCI, Heat at ~110°C for ~23h)

4. Filtration & Dilution
(Remove solids, Adjust concentration)

5. Optional: Solid Phase Extraction (SPE)

(Purification of Hydrolysate) If no SPE

6. Chromatographic Analysis
(RP-HPLC or UPLC)

7. UV Detection

(at 280 nm)

8. Quantification
(External Standard Calibration)

9. Result Calculation
(mg Furosin / 100g Protein)
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Caption: General experimental workflow for furosin analysis.
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Quantitative Data on Furosin Formation

The concentration of furosin in dairy products is highly dependent on the type of product, the

intensity of the heat treatment, and storage conditions. The following tables summarize

quantitative data from various studies.

Table 1: Furosin Content in Liquid Milk Products

Furosin Content

Milk Type Heat Treatment . Reference(s)
(mg/100g protein)
Raw Milk None 3-55 [8][10]
_ HTST (High-
Pasteurized (Low
Temperature Short- 4-7 [10][11]
Temp) )
Time)
Pasteurized (High
12 -29 [12]
Temp)
) Varies (Filtration,
Extended Shelf Life ) )
Direct/Indirect 11.7-115.2 [13]
(ESL) _
Heating)
) ) ~140-150°C for a few
UHT (Direct Heating) 43.8 - 100 [11][12]
seconds
] ] ~135-140°C for a few
UHT (Indirect Heating) 100 - 250 [11][12]
seconds
- ] ~110-120°C for 10-20
Sterilized (in-bottle) ) 220 - 372 [10]
min
Camel Milk (Raw) None 6.89 [14]
Camel Milk (Heated) 135°C Significantly increased  [14]

Table 2: Furosin Content in Dried and Other Dairy Products
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Furosin Content

Dairy Product Condition . Reference(s)
(mg/100g protein)
Skim Milk Powder Varies by production 50 - 600 [11][12]
Fermented Milk Commercial samples 25.4-1661.1 [10][15]
Industrial
Mozzarella Cheese ) <8 [8]
Cheesemaking
Infant Formulae Commercial samples 931.9 - 1550.9 [16]
Milk-cereal baby food Post-manufacture 310 - 340 [17]
) After 9 months
Milk-cereal baby food 426 - 603 [17]
storage at 37°C
Table 3: Kinetic Parameters for Furosin Formation in Milk
Parameter Value Heating Conditions Reference(s)
] Pseudo-zero order
Reaction Order o 90°C - 140°C [18][19]
(initial phase)
Activation Energy (Ea) 88.7 - 104.1 kJ/mol 100°C - 120°C [71[18]
Rate Constant (k) at 16.3 mg/100g
Isothermal [18]

110°C

protein/min

Experimental Protocols

The quantification of furosin is a standardized process that involves two main stages: sample

preparation via acid hydrolysis to convert the Amadori product into furosin, and subsequent

analysis by chromatography.

Sample Preparation and Acid Hydrolysis

This step is critical for liberating furosin from its precursor for subsequent analysis.

© 2025 BenchChem. All rights reserved.

7/12

Tech Support


https://www.researchgate.net/publication/223888020_Furosine_in_Consumption_Milk_and_Milk_Powders
https://www.researchgate.net/publication/279619993_Furosine_and_other_heat-treatment_indicators_for_detecting_fraud_in_milk_and_milk_products
https://www.agriscigroup.us/articles/IJASFT-5-144.pdf
https://www.agriscigroup.us/articles/IJASFT-5-144.php
https://agris.fao.org/search/en/providers/123819/records/64735e9d08fd68d54603318e
https://journal.pan.olsztyn.pl/pdf-98040-30630?filename=30630.pdf
https://www.researchgate.net/publication/229137656_Effect_of_storage_conditions_on_furosine_formation_in_milk-cereal_based_baby_foods
https://www.researchgate.net/publication/229137656_Effect_of_storage_conditions_on_furosine_formation_in_milk-cereal_based_baby_foods
https://www.benchchem.com/product/b1250169?utm_src=pdf-body
https://www.researchgate.net/publication/11841371_Formation_kinetics_of_hydroxymethylfurfural_lactulose_and_furosine_in_milk_heated_under_isothermal_and_non-isothermal_conditions
https://www.semanticscholar.org/paper/Kinetics-of-hydroxymethylfurfural%2C-lactulose-and-in-Claeys-Loey/2e39c48204c92dbb52c8a5f586bd1ae5c678d108
https://www.researchgate.net/publication/263643015_Determination_of_Lactulose_and_Furosine_Formation_in_Heated_Milk_as_a_Milk_Quality_Indicator
https://www.researchgate.net/publication/11841371_Formation_kinetics_of_hydroxymethylfurfural_lactulose_and_furosine_in_milk_heated_under_isothermal_and_non-isothermal_conditions
https://www.researchgate.net/publication/11841371_Formation_kinetics_of_hydroxymethylfurfural_lactulose_and_furosine_in_milk_heated_under_isothermal_and_non-isothermal_conditions
https://www.benchchem.com/product/b1250169?utm_src=pdf-body
https://www.benchchem.com/product/b1250169?utm_src=pdf-body
https://www.benchchem.com/product/b1250169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Principle: The e-N-deoxylactulosyl-L-lysine (Amadori product) formed during heating is
hydrolyzed under strong acidic conditions and high temperature to yield furosine.[1]

e Apparatus: Screw-cap Pyrex® tubes, heating block or oven, nitrogen gas supply.
e Reagents: Hydrochloric acid (HCI), typically between 7.95 M and 10.6 M.[15][20]
e Procedure:

o An accurately weighed or measured amount of the dairy sample (e.g., 0.6 g of powder, 2
mL of liquid milk) is placed into a screw-cap tube.[15][20] The amount should correspond
to approximately 30-70 mg of protein.[20]

o Avolume of concentrated HCI (e.g., 6-8 mL) is added to the tube.[15][20]

o To prevent oxidation during hydrolysis, the headspace of the tube may be purged with
nitrogen gas for 1-2 minutes.[15][21]

o The tube is tightly sealed and placed in a heating block or oven at a constant temperature,
typically 110°C, for 23 hours.[15][20]

o After hydrolysis, the tube is cooled to room temperature. The dark hydrolysate is then
filtered (e.g., through Whatman filter paper) to remove solid particles.[15]

o The filtered hydrolysate is diluted with ultrapure water to a known volume. A small aliquot
may be neutralized to a pH of ~7.0 with sodium hydroxide (NaOH) before analysis.[16]

e Rapid Method Variation: Microwave-assisted HCI hydrolysis can significantly reduce the time
required. For instance, hydrolysis at 160°C with 8 M HCI can be completed in 40 minutes.
[22]

Furosin Quantification by Chromatography

lon-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most
common and robust method for furosin determination.[1][15] Ultra-performance liquid
chromatography (UPLC) offers a more rapid analysis.[13]
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e Principle: The diluted and filtered hydrolysate is injected into an HPLC or UPLC system.
Furosin is separated from other amino acids and components on a reversed-phase column
using an ion-pairing agent in the mobile phase. It is then detected by its absorbance of UV
light at 280 nm.[1][20]

o Apparatus: HPLC or UPLC system equipped with a UV or PDA detector, a C18 analytical
column (often furosine-dedicated).

o Chromatographic Conditions (Typical Example for HPLC):

[¢]

Column: C18 reversed-phase column.

[e]

Mobile Phase: An aqueous solution containing an ion-pairing agent (e.g., sodium
heptanesulfonate) and an organic modifier (e.g., acetonitrile), buffered to a specific pH.

[e]

Flow Rate: Typically 0.5 - 1.5 mL/min.

o

Detection: UV detector set to a wavelength of 280 nm.[1]

[¢]

Temperature: Column oven set to a constant temperature (e.g., 30-40°C).

e Rapid Method (UPLC): UPLC systems can achieve complete analysis in under 8 minutes,
with some methods reporting a total runtime of 6 minutes and a retention time for furosine of
~1.9 minutes.[21][22]

e Quantification:

o A calibration curve is constructed by analyzing a series of furosine standard solutions of
known concentrations.[15]

o The peak area of furosin in the sample chromatogram is measured.

o The concentration of furosin in the sample is determined by comparing its peak area to
the calibration curve.[15]

o The final result is typically expressed as milligrams of furosin per 100 grams of protein in
the original sample. This requires a separate determination of the total protein content of
the sample (e.g., by the Kjeldahl method).[1]
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Conclusion

The kinetics of furosin formation in dairy products are a well-established indicator of thermal
processing intensity. The formation follows pseudo-zero-order kinetics in its initial phase and is
highly dependent on both temperature and heating duration, with activation energies in the
range of 88-104 kJ/mol.[7][18] Quantitative analysis reveals a clear distinction in furosin levels
between mildly treated products like pasteurized milk and severely heated products such as
UHT milk and milk powders. Standardized analytical protocols, primarily based on acid
hydrolysis followed by IP-RP-HPLC, provide reliable and reproducible quantification. The data
and methodologies presented in this guide serve as a critical resource for quality control,
process optimization, and nutritional assessment in the dairy industry and related scientific
fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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